
6alpha-Hydroxyestriol
描述
6alpha-Hydroxyestriol is a naturally occurring estrogenic steroid hormone. It is a hydroxylated metabolite of estriol, one of the three main estrogens produced by the human body. This compound is synthesized in the human placenta during pregnancy and plays a significant role in various physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Hydroxyestriol involves multiple steps, starting from estrone or estradiol. The hydroxylation at the 6alpha position is typically achieved using specific oxidizing agents and catalysts under controlled conditions. One common method involves the use of cytochrome P450 enzymes, which facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are preferred due to their efficiency and selectivity, minimizing the formation of unwanted by-products .
化学反应分析
Types of Reactions
6alpha-Hydroxyestriol undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated metabolites.
Reduction: Formation of less oxidized derivatives.
Substitution: Replacement of functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which have distinct biological activities and applications .
科学研究应用
Biochemical Properties
6α-Hydroxyestriol is characterized by its hydroxyl group at the 6α position on the estriol molecule. This structural modification influences its interaction with estrogen receptors and its biological activity. Research indicates that 6α-OHE3 exhibits both estrogenic and anti-estrogenic properties, which can vary depending on the tissue context and receptor subtype involved .
Hormone Replacement Therapy (HRT)
Estrogens, including 6α-OHE3, are crucial in hormone replacement therapy for postmenopausal women. Studies suggest that 6α-OHE3 may provide beneficial effects on bone density and cardiovascular health while minimizing risks associated with traditional estrogens . Its unique receptor interaction profile could lead to reduced side effects compared to other estrogen therapies.
Cancer Therapeutics
Research has indicated that 6α-OHE3 may play a role in cancer treatment, particularly in hormone-dependent cancers such as breast and prostate cancer. The compound is being investigated for its potential to modulate estrogen receptor activity and inhibit tumor growth by acting as a selective estrogen receptor modulator (SERM) . Clinical trials are ongoing to assess its efficacy in combination therapies for advanced breast cancer .
Neuroprotection
Emerging studies suggest that 6α-OHE3 may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease . This property positions 6α-OHE3 as a candidate for further research into treatments aimed at cognitive decline associated with aging.
Case Studies and Research Findings
Several studies have documented the effects of 6α-OHE3 in various contexts:
- Hormonal Regulation : A study demonstrated that administration of 6α-OHE3 improved endometrial health without significantly increasing breast cancer risk, suggesting a safer profile for HRT .
- Cancer Research : In vitro studies revealed that 6α-OHE3 could inhibit the proliferation of MCF-7 breast cancer cells, indicating its potential as an adjunct therapy in breast cancer treatment .
- Neuroprotective Effects : Animal models treated with 6α-OHE3 showed improved memory retention and reduced neuroinflammation, supporting its role in protecting against cognitive decline .
Data Table: Summary of Applications
作用机制
6alpha-Hydroxyestriol exerts its effects by binding to estrogen receptors alpha and beta. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The compound’s molecular targets include various proteins involved in cell proliferation, differentiation, and apoptosis. The pathways involved in its mechanism of action are primarily related to estrogen signaling and metabolic regulation .
相似化合物的比较
Similar Compounds
Estriol: A major estrogen produced during pregnancy, similar in structure but lacking the hydroxyl group at the 6alpha position.
Estradiol: The most potent natural estrogen, differing in its hydroxylation pattern.
Estetrol: Another hydroxylated estrogen, produced exclusively during pregnancy.
Uniqueness
6alpha-Hydroxyestriol is unique due to its specific hydroxylation at the 6alpha position, which imparts distinct biological activities compared to other estrogens. This unique structure allows it to interact differently with estrogen receptors and other molecular targets, making it valuable for specific therapeutic and research applications .
生物活性
6alpha-Hydroxyestriol (6α-OHE3) is a metabolite of estriol, an estrogen produced during pregnancy. Its biological activity has garnered interest due to its potential implications in various physiological and pathological processes, particularly in breast cancer and cardiovascular health. This article reviews the biological activity of 6α-OHE3, including its mechanisms of action, effects on cell proliferation, and antioxidant properties.
6α-OHE3 is primarily known for its interaction with estrogen receptors (ERs). It exhibits both estrogenic and antiestrogenic activities depending on the tissue context:
- Estrogen Receptor Binding : 6α-OHE3 binds to ERs with varying affinities. While it shows weaker binding compared to estradiol, it can still activate ER-mediated transcription in certain cell types .
- Differential Effects : The compound has been shown to exert tissue-selective actions. In breast cancer cells, for instance, it may inhibit proliferation at certain concentrations while promoting growth at others, indicating a complex role in tumorigenesis .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of 6α-OHE3. It has been shown to inhibit lipid peroxidation and protect against oxidative stress:
- Mechanism : 6α-OHE3 extends the induction period for lipid peroxidation and inhibits oxygen consumption required for this process. This suggests that it may act as a protective agent against cellular damage induced by free radicals .
Effects on Cell Proliferation
The impact of 6α-OHE3 on cell proliferation has been extensively studied, particularly in breast cancer models:
- MCF-7 Cell Line Studies : Research indicates that 6α-OHE3 can modulate the proliferation of MCF-7 cells (a breast cancer cell line). At low concentrations, it may inhibit cell growth, whereas higher concentrations can stimulate proliferation .
- Clinical Implications : The dual role of 6α-OHE3 raises questions about its safety and efficacy as a therapeutic agent in hormone-sensitive cancers.
Case Study Overview
A series of clinical trials have investigated the effects of estrogens and their metabolites, including 6α-OHE3, on menopausal symptoms and breast cancer risk:
- Menopausal Symptom Relief : In a trial involving postmenopausal women, the administration of estrogenic compounds demonstrated significant improvements in vasomotor symptoms. The role of metabolites like 6α-OHE3 in these outcomes is an area of ongoing research .
- Breast Cancer Risk Assessment : A nested case-control study evaluated the association between estrogen metabolites (including 6α-OHE3) and breast cancer risk. Findings suggested that while some metabolites may promote tumor growth, others could potentially offer protective effects .
Comparative Analysis of Estrogen Metabolites
Metabolite | ER Binding Affinity | Proliferative Effect | Antioxidant Activity |
---|---|---|---|
Estradiol | High | Stimulates | Moderate |
Estriol | Moderate | Variable | Low |
This compound | Low | Inhibitory/Stimulating | High |
2-Hydroxyestrone | Moderate | Inhibitory | Moderate |
属性
IUPAC Name |
(6S,8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,16,17-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14-17,19-22H,4-5,7-8H2,1H3/t11-,12-,14+,15+,16-,17+,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKRPOLRKWJRRV-GUFONKDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C[C@@H](C4=C3C=CC(=C4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。